Methyl 17-fluoroheptadecanoate
Description
Methyl 17-fluoroheptadecanoate is a fluorinated fatty acid methyl ester (FAME) characterized by a 17-carbon aliphatic chain with a fluorine atom at the terminal (ω) position and a methyl ester group at the carboxyl end. Fluorinated fatty acids and esters are of significant interest in materials science and medicinal chemistry due to fluorine’s electronegativity, which enhances thermal stability, alters solubility, and influences biological activity .
The esterification of 17-fluoroheptadecanoic acid with methanol would yield this compound. Based on analogous structures (e.g., 5-methyl-17-fluoroheptadecanoic acid in ), the molecular formula is inferred as C₁₉H₃₇FO₂, with a molecular weight of approximately 316.5 g/mol. Key physical properties, extrapolated from related compounds, may include:
Properties
Molecular Formula |
C18H35FO2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
methyl 17-fluoroheptadecanoate |
InChI |
InChI=1S/C18H35FO2/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h2-17H2,1H3 |
InChI Key |
SZAFUMRGCWIWRF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 17-fluoroheptadecanoate can be synthesized through the esterification of 17-fluoroheptadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 17-fluoroheptadecanoate can undergo oxidation reactions, typically at the ester or alkyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, although the presence of fluorine generally makes the carbon-fluorine bond quite stable.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the fluorine atom.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols derivatives.
Scientific Research Applications
Chemistry: Methyl 17-fluoroheptadecanoate is used as a model compound in studying the effects of fluorination on fatty acid esters. It helps in understanding the reactivity and stability of fluorinated compounds.
Biology: In biological research, this compound can be used to study the metabolism and incorporation of fluorinated fatty acids in biological systems. It serves as a probe to investigate the effects of fluorinated lipids on cell membranes and metabolic pathways.
Medicine: Fluorinated compounds, including this compound, are explored for their potential in drug development. The unique properties of fluorine can enhance the bioavailability and metabolic stability of pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of methyl 17-fluoroheptadecanoate involves its interaction with biological membranes and enzymes. The fluorine atom can influence the compound’s lipophilicity and its ability to integrate into lipid bilayers. This integration can affect membrane fluidity and function. Additionally, the compound can interact with enzymes involved in fatty acid metabolism, potentially inhibiting or altering their activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Methyl Esters
| Compound Name | Substituent | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| Methyl 17-fluoroheptadecanoate | Fluorine (C17) | C₁₉H₃₇FO₂ | Ester, terminal fluorine |
| Methyl 17-hydroxyheptadecanoate | Hydroxyl (C17) | C₁₈H₃₆O₃ | Ester, terminal hydroxyl |
| Methyl 17-methyloctadecanoate | Methyl branch (C17) | C₁₉H₃₈O₂ | Ester, branched methyl |
| Sandaracopimaric acid methyl ester | Cyclic diterpenoid | C₂₁H₃₂O₂ | Ester, bicyclic structure |
Key Observations :
- Fluorine vs. Hydroxyl: The terminal fluorine in this compound reduces polarity compared to the hydroxyl group in Methyl 17-hydroxyheptadecanoate (), leading to lower solubility in polar solvents like water.
- Fluorine vs. Methyl Branch: The linear fluorine substituent in this compound may result in higher melting points than the branched Methyl 17-methyloctadecanoate (), as branching typically disrupts crystallinity.
Physical and Chemical Properties
Table 2: Physical Properties of Selected Compounds
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | LogP |
|---|---|---|---|---|
| This compound* | – | ~409 | ~0.93 | ~6.5 |
| 17-(Perfluoroethyl)-heptadecanoic acid | 70–71 | – | – | – |
| Methyl 17-hydroxyheptadecanoate | – | – | – | ~3.2 |
| Methyl salicylate | – | 222 | 1.17 | 2.26 |
*Inferred from analogous compounds .
Key Findings :
- Thermal Stability: Fluorinated compounds exhibit higher thermal stability. For example, 17-(perfluoroethyl)-heptadecanoic acid melts at 70–71°C (), suggesting this compound may have a melting point above room temperature.
- Boiling Points: Fluorinated esters generally have higher boiling points than non-fluorinated analogs (e.g., Methyl salicylate at 222°C vs. inferred ~409°C for this compound) due to stronger intermolecular forces .
Q & A
Q. How can researchers effectively present complex spectroscopic data for this compound in publications?
- Methodological Answer : Use composite figures:
- NMR Spectra : Annotate key peaks (δ values, multiplicity) and include expansion insets for crowded regions.
- Chromatograms : Overlay traces from multiple batches to highlight consistency.
- Tables : Summarize melting points, , and elemental analysis results.
Avoid overcrowding figures; place full datasets in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
